(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride
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Overview
Description
®-3-(Pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridine ring substituted with a pyrrolidine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Pyrrolidin-2-yl)pyridine hydrochloride may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
®-3-(Pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(Pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Pyrrolidin-2-yl)pyridine dihydrochloride
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyridines
Uniqueness
®-3-(Pyrrolidin-2-yl)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the ®-enantiomer. This configuration can result in different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTXSGXQWWLEEU-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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